N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide hydrochloride
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Description
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H24ClN3O4S and its molecular weight is 413.92. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antiurease Activities
The compound ethyl N′-furan-2-carbonylbenzohydrazonate, a related furan derivative, was synthesized and shown to have effective antiurease and antioxidant activities, suggesting potential antibacterial applications for similar compounds (Sokmen et al., 2014).
Fluorescence Chemosensor for Metal Ions
A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group demonstrated the ability to detect Cd2+ and CN− ions, highlighting the use of furan derivatives in developing sensors for environmental and biological applications (Ravichandiran et al., 2020).
Neuroinflammation Imaging
The derivative [11C]CPPC, a PET radiotracer specific for CSF1R, indicated potential for imaging neuroinflammation, with implications for diagnosing and studying neuropsychiatric disorders (Horti et al., 2019).
Synthesis and Reactivity Studies
Research on the synthesis and reactivity of N-(1-Naphthyl)furan-2-carboxamide has provided insights into the chemical properties of furan derivatives, which could be applicable in material science and synthetic chemistry (Aleksandrov et al., 2017).
Antibacterial Properties Against Drug-Resistant Bacteria
N-(4-bromophenyl)furan-2-carboxamide and its analogues showed significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, underscoring the potential of furan derivatives in developing new antibacterial drugs (Siddiqa et al., 2022).
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S.ClH/c22-18(17-7-4-13-25-17)19-8-14-26(23,24)21-11-9-20(10-12-21)15-16-5-2-1-3-6-16;/h1-7,13H,8-12,14-15H2,(H,19,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLMWAICAGDFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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